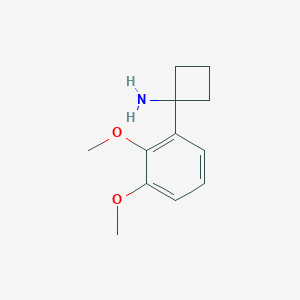
2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride typically involves the reaction of 4-methylthiazole-5-carboxylic acid with aminomethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the production of a high-quality compound.
化学反应分析
Types of Reactions
2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
科学研究应用
2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. It may have applications in treating infections or as a component of pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the synthesis of polymers, dyes, and other industrial products.
作用机制
The mechanism of action of 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
相似化合物的比较
Similar Compounds
2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the amide group.
4-Methyl-1,3-thiazole-5-carboxamide: Similar structure but lacks the aminomethyl group.
2-(Aminomethyl)-1,3-thiazole-5-carboxamide: Similar structure but lacks the methyl group.
Uniqueness
2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the aminomethyl and carboxamide groups allows for versatile reactivity and potential interactions with various biological targets. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C6H10ClN3OS |
|---|---|
分子量 |
207.68 g/mol |
IUPAC 名称 |
2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H9N3OS.ClH/c1-3-5(6(8)10)11-4(2-7)9-3;/h2,7H2,1H3,(H2,8,10);1H |
InChI 键 |
QOKOOKXKCJYMFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)CN)C(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(Cyclohexanesulfonyl)methyl]piperidine](/img/structure/B13168165.png)
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid](/img/structure/B13168168.png)



![1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B13168196.png)


![2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B13168217.png)


